EINECS 238-377-0, known as Gallium(III) acetylacetonate, is an organometallic compound with significant applications in various scientific fields, particularly in materials science and catalysis. It is characterized by its unique chemical properties and structure, which make it a valuable precursor for gallium-containing materials.
This compound falls under the category of organometallic compounds and is specifically classified as a coordination complex where gallium is coordinated with acetylacetonate ligands. Its Chemical Abstracts Service (CAS) number is 14405-43-7.
Gallium(III) acetylacetonate is synthesized through the reaction of gallium(III) chloride with acetylacetone in an organic solvent. The general reaction can be represented as follows:
Gallium(III) acetylacetonate has a molecular formula of and a molecular weight of approximately 367.05 g/mol. The structure consists of a central gallium atom coordinated by three bidentate acetylacetonate ligands, forming a chelate complex.
Gallium(III) acetylacetonate can participate in various chemical reactions, including:
The thermal stability of Gallium(III) acetylacetonate allows it to be used in high-temperature applications, making it suitable for thin-film deposition processes.
Gallium(III) acetylacetonate acts primarily as a precursor in the synthesis of gallium oxide and other gallium-based materials. Its mechanism involves:
This compound's ability to release gallium ions makes it valuable for applications in semiconductor fabrication and catalysis.
Gallium(III) acetylacetonate has several scientific uses:
The initial scientific recognition of Gallium(III) acetylacetonate (EINECS 238-377-0; Ga(C₅H₇O₂)₃) emerged during the late 1960s, coinciding with broader investigations into metal coordination complexes. Its inclusion in the European Inventory of Existing Commercial Chemical Substances (EINECS) confirmed its commercial presence within the EU between 1965–1981 [8]. Early research (pre-1980) primarily focused on:
Table 1: Key Research Themes in Initial Studies (1965–1980)
Time Period | Research Focus | Methodological Approach | Key Finding |
---|---|---|---|
Late 1960s | Synthesis Optimization | Solvothermal recrystallization | Hydrate-free form requires anhydrous solvents |
Early 1970s | Structural Configuration | X-ray diffraction (XRD) | Distorted octahedral coordination geometry |
Late 1970s | Thermal Behavior | Thermogravimetric analysis (TGA) | Sublimation below decomposition threshold |
The 1980s–1990s witnessed a transformative reconceptualization of Ga(acac)₃ from a structural curiosity to a functional precursor in advanced materials synthesis, driven by three interconnected shifts:
Materials Science Integration: Research pivoted toward exploiting its volatility and decomposition pathways for thin-film deposition. Studies demonstrated efficacy in Chemical Vapor Deposition (CVD) of Ga₂O₃ films for optoelectronics, with enhanced stoichiometric control compared to halide precursors [1] [7]. This era established the "precursor-by-design" principle, linking molecular structure to material properties.
Nanotechnology Synergy: The 2000s saw its adoption in bottom-up nanofabrication. Its role in sol-gel synthesis of gallium-doped metal oxides (e.g., ZnO:Ga) for transparent conductive oxides (TCOs) exemplified the shift toward precision doping. Concurrently, its utility in synthesizing gallium-containing nanoparticles (e.g., GaN, GaP) via colloidal routes highlighted advantages in low-temperature processing [7].
Advanced Characterization and Modeling: Post-2010, breakthroughs in in situ spectroscopy (e.g., XAS, DRIFTS) and computational chemistry (DFT calculations) resolved long-standing questions regarding:
Table 2: Technological and Conceptual Shifts in Ga(acac)₃ Research
Decade | Dominant Paradigm | Catalyst | Representative Advancement |
---|---|---|---|
1980s–1990s | Vapor-phase processing | Demand for high-purity optical films | Ga₂O₃ CVD for UV-transparent coatings |
2000s–2010s | Nanoscale material engineering | Rise of solution-processed nanomaterials | Ga-doped ZnO nanocrystals for flexible electronics |
2020s–Present | Multifunctional design | Emergence of hybrid materials | Ga-MOFs for photocatalysis using Ga(acac)₃ nodes |
A critical evaluation of pivotal studies reveals evolving methodologies and unresolved challenges:
Structural Groundwork (1970s): Landmark crystallographic analyses provided essential structural data but suffered from limited resolution by contemporary standards. Revisitation via synchrotron XRD (c. 2015) corrected minor bond-length inaccuracies, revealing ligand asymmetry impacts on precursor decomposition [1].
Mechanistic Studies (Post-2000): In situ FTIR and mass spectrometry studies during CVD (e.g., Jensen et al., 2008) identified key intermediates like Ga(acac)₂⁺ and Ga(acac)Cl₂, resolving controversies over gas-phase decomposition pathways. Nevertheless, surface reaction dynamics on heterogeneous substrates remain incompletely modeled due to instrumental limitations in real-time surface analysis [7].
Computational Limitations: While DFT studies model ligand dissociation energetics, they frequently oversimplify solvent-ligand interactions in solution-phase syntheses, creating gaps between theoretical predictions and experimental outcomes.
Table 3: Critical Assessment of Analytical Approaches Across Seminal Works
Publication Era | Primary Technique(s) | Major Contribution | Limitations/Modern Reinterpretations |
---|---|---|---|
1970s | XRD, IR | Baseline molecular structure | Limited dynamic/thermal behavior analysis |
1990s | TGA-MS, CVD trials | Established volatility/CVD viability | Purity constraints affected film stoichiometry |
2010s | In situ XAS/DRIFTS | Real-time decomposition pathway mapping | Surface-specificity gaps in complex systems |
2020s | DFT + machine learning | Predictive precursor design models | Solvation effects still computationally costly |
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